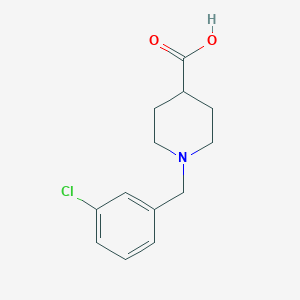

1-(3-Chlorobenzyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-12-3-1-2-10(8-12)9-15-6-4-11(5-7-15)13(16)17/h1-3,8,11H,4-7,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGKULNOZQXTSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394664 |

Source

|

| Record name | 1-(3-chlorobenzyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

901920-70-5 |

Source

|

| Record name | 1-(3-chlorobenzyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Chlorobenzyl)piperidine-4-carboxylic acid chemical properties

An In-Depth Technical Guide to 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid

Introduction

This compound is a derivative of isonipecotic acid, a molecule recognized as a conformationally constrained analogue of γ-aminobutyric acid (GABA)[1]. As a member of the piperidine class of compounds, it belongs to one of the most significant heterocyclic scaffolds in medicinal chemistry, integral to the structure of numerous pharmaceuticals[2]. The molecule's architecture, featuring a piperidine core N-substituted with a 3-chlorobenzyl group and a carboxylic acid at the 4-position, provides a versatile platform for drug design and development. This guide offers a detailed examination of its chemical properties, synthesis, and analytical characterization, providing essential insights for researchers and scientists in the pharmaceutical and chemical industries.

Chemical Identity and Molecular Structure

The precise arrangement of the functional groups—a tertiary amine within the piperidine ring, a carboxylic acid, and a chlorinated aromatic ring—dictates the molecule's physicochemical and pharmacological properties.

-

IUPAC Name : 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylic acid[3]

-

Synonyms : 1-(3-Chloro-benzyl)-piperidine-4-carboxylic acid

-

CAS Number : 901920-70-5 (for the hydrochloride salt)[3]

-

Molecular Formula : C₁₃H₁₆ClNO₂[3]

-

Molecular Weight : 253.73 g/mol [3]

Molecular Structure Diagram

The diagram below illustrates the two-dimensional structure of the molecule, highlighting the key functional components: the piperidine ring, the 3-chlorobenzyl substituent on the nitrogen atom, and the carboxylic acid group at the C4 position.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. While specific experimental data for the free base form is sparse, data for its hydrochloride salt and closely related analogs provide valuable reference points.

| Property | Value / Description | Source / Reference |

| Appearance | Expected to be a white or off-white solid. | Inferred from related compounds like N-Boc-piperidine-4-carboxylic acid.[4][5] |

| Molecular Weight | 253.73 g/mol | [3] |

| Storage Conditions | 2-8 °C, sealed in a dry environment. | [3][6] |

| Solubility | Limited solubility in water; good solubility in organic solvents such as DMSO and methanol. | Inferred from related piperidine carboxylic acids.[4] |

| Predicted XLogP3 | 2.6 | For the related 4-chloro isomer, suggesting moderate lipophilicity.[7][8] |

| Hydrogen Bond Donor | 1 (from the carboxylic acid OH group) | Computed for the 4-chloro isomer.[7] |

| Hydrogen Bond Acceptor | 3 (from the nitrogen and two oxygen atoms) | Computed for the 4-chloro isomer.[7] |

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through a standard nucleophilic substitution reaction.

General Synthesis Protocol: N-Alkylation

The primary synthetic route involves the N-alkylation of piperidine-4-carboxylic acid (isonipecotic acid) with 3-chlorobenzyl chloride. The piperidine nitrogen acts as a nucleophile, attacking the benzylic carbon of 3-chlorobenzyl chloride and displacing the chloride leaving group. The reaction requires a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

-

Dissolution : Dissolve piperidine-4-carboxylic acid in an appropriate solvent, such as Dichloromethane (DCM) or Toluene.

-

Base Addition : Add a suitable base, such as sodium hydroxide or potassium carbonate, to the mixture. The base acts as a proton scavenger.

-

Substrate Addition : Slowly add 3-chlorobenzyl chloride to the reaction mixture.

-

Reaction : Heat the mixture to a temperature between 60-80 °C and stir for several hours (typically 6-12 hours) until the reaction is complete, as monitored by a technique like Thin Layer Chromatography (TLC) or HPLC.[9]

-

Work-up : After cooling, the reaction mixture is typically washed with water to remove the base and salts. The organic layer is separated.

-

Isolation : The solvent is removed under reduced pressure (rotoevaporation) to yield the crude product.

-

Purification : The product can be further purified by recrystallization from a suitable solvent system to obtain a crystalline solid.

Chemical Reactivity

The molecule's reactivity is governed by its three main functional groups:

-

Tertiary Amine : The piperidine nitrogen is basic and can be protonated to form a quaternary ammonium salt.

-

Carboxylic Acid : This group can undergo standard reactions such as esterification (reaction with an alcohol), amide formation (reaction with an amine, often requiring a coupling agent like HATU), or reduction to a primary alcohol using a strong reducing agent like lithium aluminum hydride.[9][10]

-

Chlorobenzyl Group : The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution unless under harsh conditions. However, the entire benzyl group can be a target for catalytic hydrogenation, which would cleave the C-N bond.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment rely on a combination of modern spectroscopic and chromatographic techniques.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals. The aromatic protons of the 3-chlorobenzyl group would appear in the downfield region (δ 7.0-7.5 ppm). The benzylic protons (-CH₂-) would likely appear as a singlet around δ 3.5-4.0 ppm. The protons on the piperidine ring would be found in the aliphatic region (δ 1.5-3.5 ppm), often with complex splitting patterns due to their diastereotopic nature.[12] The acidic proton of the carboxylic acid is often broad and may not be observed unless in a dry solvent like DMSO-d₆, where it would appear far downfield (>10 ppm).[13]

-

¹³C NMR : The carbon spectrum would show a signal for the carbonyl carbon around δ 170-180 ppm. Carbons of the aromatic ring would appear between δ 120-140 ppm, while the benzylic and piperidine ring carbons would be in the upfield region (δ 25-65 ppm).[11][13]

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint for the key functional groups:

-

O-H Stretch : A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[14][15]

-

C-H Stretch : Absorptions just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the piperidine ring, while weaker absorptions just above 3000 cm⁻¹ are typical for aromatic C-H bonds.[16]

-

C=O Stretch : A strong, sharp absorption band between 1700-1730 cm⁻¹ indicates the carbonyl group of the carboxylic acid.[17]

-

C-C Stretch : Aromatic ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.[16]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value corresponding to 254.73. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) would also be a key identifier.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard method for assessing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like formic acid or ammonium acetate) and an organic solvent (like acetonitrile or methanol) would be suitable for analysis.

Pharmacological Context and Potential Applications

Piperidine derivatives are ubiquitous in drug discovery due to their favorable pharmacokinetic properties and ability to serve as versatile scaffolds.[2] this compound and its analogs are investigated in several therapeutic areas.

-

Enzyme Inhibition : Derivatives of substituted benzylpiperidines have been explored as inhibitors for various enzymes. For instance, related structures have shown inhibitory activity against 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme essential for menaquinone biosynthesis in Mycobacterium tuberculosis, making it a target for anti-tuberculosis drug development.[18]

-

CNS Activity : The core structure, being a derivative of a GABA analogue, suggests potential for modulation of central nervous system targets. The piperidine scaffold is a common feature in drugs targeting CNS receptors.

-

Synthetic Building Block : Perhaps its most critical role is as an intermediate in the synthesis of more complex molecules. The carboxylic acid handle allows for the straightforward formation of amides, linking the piperidine scaffold to other pharmacophores to build libraries of compounds for screening.[10]

Caption: Role of the molecule as a versatile scaffold in drug discovery.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not widely available, data from structurally related piperidine carboxylic acids provide guidance.

-

Health Hazards : May cause skin, eye, and respiratory irritation.[19] Harmful if swallowed or inhaled.[20][21]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, a lab coat, and safety glasses or goggles.[19]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or fumes. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[22]

-

Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][20]

Conclusion

This compound is a well-defined chemical entity with properties that make it a valuable tool for medicinal chemists and drug development professionals. Its straightforward synthesis, combined with the versatile reactivity of its carboxylic acid function and the pharmacological relevance of the piperidine scaffold, establishes it as a key intermediate for creating novel therapeutics. A thorough understanding of its chemical characteristics, as detailed in this guide, is fundamental to its effective application in the pursuit of new medicines.

References

-

PubChem. 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

AAPPTec. Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]

-

Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides. Angewandte Chemie. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

PubChem. Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. [Link]

-

Aggarwal, A. et al. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]

-

PubChem. 4-Piperidinecarboxylic acid Spectral Information. National Center for Biotechnology Information. [Link]

-

Lasia, U. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

Angene Chemical. Safety Data Sheet for 4-(Boc-amino)-1-Cbz-piperidine-4-carboxylic acid. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ResearchGate. ¹H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid. [Link]

-

American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

LookChem. 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID(84163-42-8) ¹H NMR spectrum. [Link]

-

Stenutz. piperidine-4-carboxylic acid. [Link]

-

University of California, Los Angeles. IR Chart. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

NIST WebBook. 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. [Link]

- Google Patents. Process for the preparation of enantiomerically enriched 3-aminopiperidine.

-

Wikipedia. Isonipecotic acid. [Link]

-

ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. [Link]

-

NIST WebBook. 1-Acetyl-4-piperidinecarboxylic acid IR Spectrum. [Link]

-

DTIC. Piperidine Synthesis. [Link]

Sources

- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. nbinno.com [nbinno.com]

- 5. N-BOC-piperidine-4-carboxylic Acid CAS 84358-13-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 750557-49-4|1-(3-Chlorobenzyl)piperidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid | C13H16ClNO2 | CID 3159620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate | C14H16ClNO3 | CID 2776270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. iris.unica.it [iris.unica.it]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. eng.uc.edu [eng.uc.edu]

- 18. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. peptide.com [peptide.com]

- 21. fishersci.com [fishersci.com]

- 22. angenechemical.com [angenechemical.com]

Structure Elucidation of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid: A Multi-Technique, Validation-Centric Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An incorrect structural assignment can invalidate extensive biological, toxicological, and pharmacological research, leading to significant financial and temporal losses. This guide presents a comprehensive, validation-centric workflow for the complete structure elucidation of a target molecule, 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid. Moving beyond a mere checklist of techniques, we delve into the strategic rationale behind the analytical sequence, emphasizing how data from orthogonal methods are integrated to build an unshakeable structural hypothesis. We will cover High-Resolution Mass Spectrometry (HRMS) for molecular formula determination, Infrared (IR) Spectroscopy for functional group identification, a deep dive into 1D and 2D Nuclear Magnetic Resonance (NMR) for mapping the complete covalent framework, and finally, Single-Crystal X-ray Crystallography as the ultimate conformational proof. Each section includes not only the "how" but, more critically, the "why," reflecting a field-proven approach to structural verification that ensures the highest degree of scientific integrity.

The Analytical Imperative: Strategy & Workflow

The task is to confirm the identity and structure of a newly synthesized batch purported to be this compound. Our approach is not a linear process but a synergistic one, where each analysis provides a piece of the puzzle, and later analyses confirm the deductions of earlier ones. The chosen workflow is designed for maximum information yield and self-validation at each stage.

Our strategy is as follows:

-

Mass Spectrometry (MS): First, we confirm the mass of the molecule. High-resolution analysis will provide the accurate mass, allowing for the confident determination of the elemental formula. This is our foundational data point.

-

Infrared (IR) Spectroscopy: Next, we perform a rapid, non-destructive analysis to confirm the presence of key functional groups predicted by the proposed structure (e.g., carboxylic acid, aromatic ring). This is a quick and effective "sanity check."

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the core of the elucidation. A suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) will be used to piece together the molecule's carbon-hydrogen framework, bond by bond. This stage moves us from a formula to a definitive 2D structure.

-

X-ray Crystallography: As the gold standard, this technique provides the absolute, unambiguous 3D structure in the solid state, confirming connectivity, stereochemistry, and conformation.

Figure 2: Visualization of the key HMBC correlation from the benzyl (CH₂) protons to the piperidine carbons (C2/C6), which unambiguously links the two main fragments of the molecule.

-

COSY Analysis: Will show correlations between H-2/H-3 and H-5/H-6, confirming the piperidine ring spin systems. It will also show coupling between H-3/H-4 and H-5/H-4.

-

HSQC Analysis: Will map each proton signal to its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra. For example, the proton signal at ~3.5 ppm will correlate to a carbon signal around 62 ppm, identifying the benzyl CH₂ group.

-

HMBC Analysis - The Decisive Data: This experiment reveals the structural linchpins. The most critical correlation we will look for is a cross-peak between the benzylic protons (~3.5 ppm) and the C2/C6 carbons of the piperidine ring (~53 ppm). This 3-bond correlation irrefutably proves that the chlorobenzyl group is attached to the piperidine nitrogen. Another key correlation will be from the H2/H6 piperidine protons to the benzylic carbon, providing reciprocal confirmation.

By systematically analyzing this suite of NMR data, every atom in the molecule can be assigned, confirming the 2D covalent structure beyond any reasonable doubt.

The Gold Standard: Single-Crystal X-ray Crystallography

While NMR provides definitive proof of structure in solution, X-ray crystallography provides an absolute picture of the molecule in the solid state. If a publication-quality confirmation or an understanding of the solid-state packing is required, this is the ultimate technique.

Expertise & Rationale: The primary challenge is often not the data collection itself, but growing a suitable, single crystal. This can be a rate-limiting step and is not always necessary if the NMR data is clean and unambiguous. However, it remains the only method that provides an undisputed 3D model.

Abbreviated Protocol

-

Crystal Growth: Attempt to grow single crystals through slow evaporation from various solvents (e.g., ethanol, ethyl acetate, acetone) or solvent/anti-solvent diffusion. This is often a process of trial and error.

-

Crystal Mounting: Mount a suitable crystal (typically <0.5 mm, without visible defects) on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer. A stream of X-rays is directed at the crystal, and the resulting diffraction pattern is collected as the crystal is rotated.

-

Structure Solution & Refinement: Specialized software is used to solve the phase problem and refine the electron density map to generate a final 3D structural model, typically presented as a CIF (Crystallographic Information File).

The resulting 3D model would confirm not only the connectivity but also the specific conformation (e.g., the chair conformation of the piperidine ring) and the intermolecular interactions (e.g., hydrogen bonding from the carboxylic acid) in the crystal lattice.

Conclusion: A Consolidated, Validated Structural Assignment

By integrating data from HRMS, IR, and a comprehensive suite of NMR experiments, we have constructed a multi-layered, self-validating case for the structure of this compound.

-

HRMS confirmed the elemental formula: C₁₃H₁₆ClNO₂.

-

IR confirmed the presence of the carboxylic acid and aromatic moieties.

-

NMR provided the complete covalent map:

-

¹H and ¹³C NMR identified all unique proton and carbon environments.

-

COSY confirmed the proton-proton couplings within the piperidine ring.

-

HSQC linked each proton to its parent carbon.

-

HMBC provided the critical link , showing the correlation from the benzyl CH₂ protons to the C2/C6 carbons of the piperidine ring, cementing the entire structure.

-

References

-

Title: Standard Guide for ESI-MS anaylsis in drug discovery Source: American Society for Mass Spectrometry (ASMS) URL: [Link]

-

Title: Isotope distribution calculator and mass spectrometry tools Source: Scientific Instrument Services URL: [Link]

-

Title: COSY (Correlation Spectroscopy) Source: Chemistry LibreTexts URL: [Link]

-

Title: An Introduction to HSQC and HMBC Source: Process NMR Associates URL: [Link]

-

Title: Crystallography Source: International Union of Crystallography (IUCr) URL: [Link]

A Technical Guide to 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid (CAS 901920-70-5): Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid, a molecule of interest within medicinal chemistry. While specific research on this compound is limited, its structure incorporates two key pharmacophores: the N-benzylpiperidine motif and the piperidine-4-carboxylic acid scaffold.[1][2] These structural elements are prevalent in a wide range of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][3] This document synthesizes information based on established chemical principles and data from structurally related analogs to offer insights into its physicochemical properties, plausible synthetic routes, and potential biological activities. Detailed, field-proven protocols for its synthesis, characterization, and hypothetical biological screening are provided to empower researchers in their exploration of this compound's therapeutic potential.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a six-membered nitrogen-containing heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[3][4][5] Its significance is highlighted by its presence in numerous pharmaceuticals and natural alkaloids.[4] The popularity of the piperidine moiety can be attributed to several key factors:

-

Physicochemical Properties: The nitrogen atom acts as a hydrogen bond acceptor, and when protonated at physiological pH, as a hydrogen bond donor. This allows for the fine-tuning of critical drug-like properties such as solubility and lipophilicity.[3][4]

-

Metabolic Stability: The piperidine ring is generally stable to metabolic degradation, which can improve a drug candidate's pharmacokinetic profile.[3]

-

Synthetic Accessibility: A wide variety of synthetic methods exist for creating and modifying the piperidine ring.[5]

-

Structural Versatility: The chair conformation of the piperidine ring allows for precise three-dimensional placement of substituents, which is essential for optimizing interactions with biological targets.[4]

The compound this compound combines this valuable piperidine core with an N-benzyl group, a motif also frequently used by medicinal chemists to modulate efficacy and physicochemical properties in drug development.[1] The addition of a carboxylic acid at the 4-position provides a key functional group for further chemical modification.

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems. The table below summarizes key computed and available data for the compound and its hydrochloride salt form.

| Property | Value | Source |

| CAS Number | 901920-70-5 | [6] |

| Molecular Formula | C13H16ClNO2 | [6] |

| Molecular Weight | 253.73 g/mol | [6] |

| IUPAC Name | 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylic acid | [6] |

| Form (HCl Salt) | Solid | [7] |

| Molecular Formula (HCl Salt) | C13H17Cl2NO2 | [7] |

| Molecular Weight (HCl Salt) | 290.19 g/mol | [7] |

| Storage Conditions | 2-8 °C | [6] |

Synthesis and Characterization

Proposed Synthesis Route: N-Alkylation

The synthesis can be efficiently achieved by the direct N-alkylation of piperidine-4-carboxylic acid (also known as isonipecotic acid) with 3-chlorobenzyl chloride.[2] This is a standard SN2 reaction where the secondary amine of the piperidine ring acts as a nucleophile, displacing the chloride from the benzyl halide.[8] A non-nucleophilic, sterically hindered base is required to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is a robust, general procedure adapted from standard N-alkylation methods for piperidine derivatives.[9][10]

Materials:

-

Piperidine-4-carboxylic acid (1.0 eq.)

-

3-Chlorobenzyl chloride (1.1 eq.)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq.)

-

Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperidine-4-carboxylic acid (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.1 M concentration of the starting amine).

-

Reagent Addition: Under a nitrogen atmosphere, add 3-chlorobenzyl chloride (1.1 eq.) dropwise to the stirred suspension at room temperature.

-

Causality Note: Adding the alkylating agent slowly helps to control any potential exotherm and minimizes the formation of quaternary ammonium salt byproducts.[9]

-

-

Reaction: Heat the reaction mixture to 80°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).[11]

-

Work-up:

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the resulting residue in a mixture of water and ethyl acetate. Adjust the pH of the aqueous layer to ~4-5 with 1M HCl to ensure the product is in its neutral, zwitterionic form, which can be extracted.

-

Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Potential Biological Applications and Screening

The N-benzylpiperidine scaffold is a key feature in many compounds active in the CNS.[1][12] Derivatives have shown activity as cholinesterase inhibitors for Alzheimer's disease, sigma (σ) receptor ligands, and monoamine transporter inhibitors.[12][13][14]

Inferred Target: Acetylcholinesterase (AChE)

Given that numerous N-benzylpiperidine derivatives have been investigated as acetylcholinesterase (AChE) inhibitors, this is a logical starting point for biological evaluation.[13][14] AChE inhibitors are a primary class of drugs used to treat the symptoms of Alzheimer's disease.[15]

Hypothetical Mechanism of Action

An AChE inhibitor like a derivative of this compound would likely bind to the active site of the acetylcholinesterase enzyme. This binding prevents the enzyme from breaking down acetylcholine, a key neurotransmitter. The resulting increase in acetylcholine levels in the synaptic cleft can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease where this system is impaired.[13]

Caption: Inhibition of AChE in the synaptic cleft.

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This protocol describes a standard colorimetric assay to determine the AChE inhibitory activity of the synthesized compound.

Principle: The assay measures the activity of the AChE enzyme by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, which can be quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this color change.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

Procedure:

-

Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

Assay Setup:

-

In a 96-well plate, add 25 µL of various concentrations of the test compound (serially diluted from the stock solution).

-

Add 125 µL of DTNB solution to all wells.

-

Add 25 µL of the AChE enzyme solution to the wells. For the blank, add 25 µL of buffer instead of the enzyme.

-

Incubate the plate at 37°C for 15 minutes.

-

-

Initiate Reaction: Start the reaction by adding 25 µL of the ATCI substrate solution to all wells.

-

Measurement: Immediately begin measuring the absorbance at 412 nm every minute for at least 15 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve.

-

Safety and Handling

As with any research chemical, proper safety precautions must be observed.

-

Hazard Identification: The compound may be an irritant to the mucous membranes and upper respiratory tract. May be harmful if ingested or inhaled.[7] The full toxicological properties have not been thoroughly investigated.[7]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[7]

-

Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid creating dust. Keep the container tightly closed when not in use.[7]

-

In Case of Exposure:

Conclusion and Future Directions

This compound is a compound with significant potential for drug discovery, rooted in the well-established pharmacological importance of its core scaffolds.[1][4] This guide provides a foundational framework for its synthesis, characterization, and initial biological evaluation. Future research should focus on confirming its activity against hypothesized targets like acetylcholinesterase and exploring its effects on other CNS targets associated with the N-benzylpiperidine motif, such as sigma receptors and monoamine transporters.[12] The carboxylic acid handle also offers a prime location for further chemical derivatization to build a structure-activity relationship (SAR) profile, which could lead to the development of novel and potent therapeutic agents.

References

- The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). Benchchem.

- 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry. (n.d.). Benchchem.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.

- Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.

- The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery. (n.d.). Benchchem.

- Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). PubMed.

- Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). PubMed.

- 1-(3-Chlorobenzyl)piperidine-4- carboxylic acid hydrochloride Safety Data Sheet. (n.d.). Matrix Scientific.

- N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed.

- 4-Benzylpiperidine. (n.d.). Wikipedia.

- Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). PubMed.

- 1-(3-Chloro-benzyl)-piperidine-4-carboxylic acid hydrochloride. (n.d.). Vibrant Pharma Inc.

- Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. (n.d.). Benchchem.

- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.). Google Patents.

- Procedure for N-alkylation of Piperidine? (2017). ResearchGate.

- Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate. (n.d.). Benchchem.

- Isonipecotic acid. (n.d.). Wikipedia.

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid

An In-Depth Technical Guide to the

Abstract

1-(3-Chlorobenzyl)piperidine-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring a piperidine core, offers a versatile scaffold for developing novel therapeutics. This guide provides a comprehensive overview of the principal synthetic strategies for preparing this compound, focusing on N-alkylation and reductive amination pathways. We delve into detailed, field-tested experimental protocols, elucidate the underlying reaction mechanisms, and discuss critical process parameters. The content is structured to provide researchers, chemists, and drug development professionals with the technical accuracy and practical insights required for successful synthesis and scale-up.

Introduction

The piperidine ring is a ubiquitous structural motif found in numerous natural products and pharmaceuticals. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. This compound, with its specific substitution pattern—a 3-chlorobenzyl group on the nitrogen and a carboxylic acid at the 4-position—serves as a crucial precursor for creating targeted molecules with potential applications in various therapeutic areas. The presence of the chlorine atom on the benzyl group provides a site for further functionalization or can be used to modulate the electronic and lipophilic properties of the final active pharmaceutical ingredient (API).

This guide focuses on the two most practical and efficient laboratory-scale methods for its synthesis, providing a robust framework for its preparation and characterization.

Primary Synthetic Strategies

The construction of this compound can be efficiently achieved through two primary retrosynthetic disconnections at the piperidine nitrogen.

-

N-Alkylation: This is the most direct approach, involving the formation of a C-N bond between the secondary amine of a piperidine-4-carboxylic acid precursor and the benzylic carbon of a 3-chlorobenzyl electrophile.

-

Reductive Amination: This strategy also forms the C-N bond but does so by first creating an iminium ion intermediate from a piperidine precursor and 3-chlorobenzaldehyde, which is then reduced in situ.

The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance of other functional groups in more complex derivatives.

Caption: Mechanism of N-Alkylation.

Experimental Protocol

Materials and Reagents

| Reagent/Material | CAS No. | Molecular Formula | Amount (10 mmol scale) |

| Piperidine-4-carboxylic acid | 498-94-2 | C₆H₁₁NO₂ | 1.29 g (10.0 mmol) |

| 3-Chlorobenzyl chloride | 620-20-2 | C₇H₆Cl₂ | 1.77 g (11.0 mmol) |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | K₂CO₃ | 2.76 g (20.0 mmol) |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 50 mL |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | For workup |

| Deionized Water | 7732-18-5 | H₂O | For workup |

| Hydrochloric Acid (1M aq.) | 7647-01-0 | HCl | For pH adjustment |

Procedure

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (1.29 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add 50 mL of N,N-Dimethylformamide (DMF). Stir the suspension at room temperature for 15 minutes. The use of a polar aprotic solvent like DMF is crucial as it effectively dissolves the reactants and facilitates the SN2 reaction. [1]3. Addition of Alkylating Agent: Add 3-chlorobenzyl chloride (1.77 g, 11.0 mmol) dropwise to the suspension. A slight excess of the alkylating agent ensures the complete consumption of the starting piperidine derivative.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and pour it into 200 mL of deionized water. This will precipitate the product and dissolve the inorganic salts.

-

pH Adjustment & Extraction: Adjust the pH of the aqueous solution to ~6 with 1M HCl. The product may precipitate as a zwitterion. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Method 2: Synthesis via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is an excellent alternative to N-alkylation. [2]This process involves the reaction of 3-chlorobenzaldehyde with piperidine-4-carboxylic acid to form an iminium ion intermediate, which is then immediately reduced by a mild hydride-donating reagent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).

Reaction Mechanism

The reaction begins with the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a transient iminium ion. The reducing agent, NaBH(OAc)₃, then selectively delivers a hydride to the electrophilic carbon of the iminium ion to yield the final tertiary amine product. NaBH(OAc)₃ is the preferred reagent for this transformation due to its mildness and tolerance of the acidic carboxylic acid functionality. [3]

Caption: Mechanism of Reductive Amination.

Experimental Protocol

Materials and Reagents

| Reagent/Material | CAS No. | Molecular Formula | Amount (10 mmol scale) |

| Piperidine-4-carboxylic acid | 498-94-2 | C₆H₁₁NO₂ | 1.29 g (10.0 mmol) |

| 3-Chlorobenzaldehyde | 587-04-2 | C₇H₅ClO | 1.41 g (10.0 mmol) |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | C₆H₁₀BNaO₆ | 3.18 g (15.0 mmol) |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 75 mL |

| Acetic Acid (glacial) | 64-19-7 | C₂H₄O₂ | 0.1 mL (catalyst) |

| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | NaHCO₃ | For workup |

| Deionized Water | 7732-18-5 | H₂O | For workup |

Procedure

-

Setup: In a 250 mL round-bottom flask, suspend piperidine-4-carboxylic acid (1.29 g, 10.0 mmol) and 3-chlorobenzaldehyde (1.41 g, 10.0 mmol) in 75 mL of dichloromethane (DCM).

-

Catalyst: Add a catalytic amount of glacial acetic acid (~0.1 mL) to facilitate the formation of the iminium ion.

-

Stirring: Stir the mixture at room temperature for 30-60 minutes.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the mixture in portions over 15 minutes. The portion-wise addition helps to control any potential exotherm.

-

Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified as described in Method 1.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 901920-70-5 (for hydrochloride salt) | [4] |

| Molecular Formula | C₁₃H₁₆ClNO₂ | [4] |

| Molecular Weight | 253.73 g/mol | [4] |

| Appearance | White to off-white solid | (Typical) |

Analytical Data

-

¹H NMR: The spectrum should show characteristic peaks for the aromatic protons of the 3-chlorobenzyl group, a singlet for the benzylic CH₂ protons, and multiplets for the piperidine ring protons.

-

¹³C NMR: The spectrum will confirm the presence of all 13 unique carbon atoms, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring.

-

Mass Spectrometry (MS): ESI-MS should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 254.09.

-

Infrared (IR) Spectroscopy: Key stretches to observe include a broad O-H stretch for the carboxylic acid, a C=O stretch around 1700-1730 cm⁻¹, and C-H stretches for aromatic and aliphatic groups.

Conclusion

This guide has detailed two robust and reliable methods for the synthesis of this compound: N-alkylation and reductive amination. The N-alkylation approach is direct and often high-yielding but may require heating. Reductive amination offers the advantage of proceeding under very mild, room-temperature conditions, making it suitable for substrates with sensitive functional groups. Both protocols are well-established in organic synthesis and provide a solid foundation for researchers requiring this important chemical intermediate for their work in drug discovery and development. Proper execution of the described procedures, coupled with standard purification and analytical characterization, will reliably yield the high-purity target compound.

References

-

Alkylation Strategy on piperidine-4 carboxylate. ResearchGate. [Link]

-

Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link]

-

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. PubChem, National Institutes of Health. [Link]

-

Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. Data Catalyst One. [Link]

-

A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]

-

A Practical Catalytic Reductive Amination of Carboxylic Acids. The Royal Society of Chemistry. [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

-

Reductive Amination & Amide Synthesis. YouTube. [Link]

-

Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

A practical catalytic reductive amination of carboxylic acids. National Institutes of Health. [Link]

-

4-Piperidinecarboxylic acid. PubChem, National Institutes of Health. [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(3-Chlorobenzyl)piperidine-4-carboxylic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chlorobenzyl)piperidine-4-carboxylic acid is a synthetic organic compound featuring a piperidine core, a structural motif prevalent in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] While direct pharmacological studies on this specific molecule are not extensively available in public-domain literature, a comprehensive analysis of its constituent chemical moieties—the substituted benzylpiperidine and the piperidine-4-carboxylic acid—provides a robust framework for postulating its mechanism of action. This technical guide synthesizes current knowledge on structurally related compounds to propose a putative mechanism of action for this compound, focusing on its potential interactions with central nervous system (CNS) targets. We will delve into the anticipated pharmacology, suggest experimental workflows for its validation, and provide a foundational understanding for future research and drug development endeavors.

Introduction: Deconstructing the Molecule for Mechanistic Insights

The chemical architecture of this compound presents two key pharmacophores that are well-documented in medicinal chemistry:

-

The Substituted Benzylpiperidine Scaffold: This motif is a cornerstone for a multitude of CNS-active agents, known for its interaction with monoamine transporters and various receptor systems.[3]

-

The Piperidine-4-carboxylic Acid Moiety: Recognized as a conformationally restricted analog of γ-aminobutyric acid (GABA), this structure is associated with activity at GABA receptors.[4]

The presence of a chlorine atom at the meta-position of the benzyl ring is anticipated to modulate the compound's lipophilicity, electronic distribution, and steric profile, thereby influencing its binding affinity and selectivity for its biological targets. This guide will explore the probable synergistic or independent contributions of these structural features to the overall pharmacological profile of the molecule.

The Benzylpiperidine Core: A Gateway to Monoamine Transporter Modulation

The benzylpiperidine scaffold is a privileged structure in neuropharmacology, with numerous derivatives exhibiting significant affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[5][6]

Putative Interaction with Dopamine Transporter (DAT)

A significant number of N-benzylpiperidine analogs are potent DAT inhibitors.[6] By blocking the reuptake of dopamine from the synaptic cleft, these compounds increase the concentration and duration of dopamine signaling. This action is a hallmark of psychostimulants and is also a therapeutic strategy for conditions such as ADHD and narcolepsy. The 3-chloro substitution on the benzyl ring of our target molecule may influence its potency and selectivity for DAT.

Potential Engagement of Serotonin (SERT) and Norepinephrine (NET) Transporters

Structure-activity relationship (SAR) studies of substituted N-benzylpiperidines have demonstrated that modifications to the benzyl ring can significantly alter selectivity between the monoamine transporters.[5] While some analogs are highly selective for DAT, others exhibit a broader spectrum of activity, inhibiting SERT and/or NET. The precise impact of the 3-chloro substituent on SERT and NET affinity would require empirical determination.

Hypothetical Signaling Pathway

The following diagram illustrates the potential mechanism by which this compound may modulate dopaminergic neurotransmission through DAT inhibition.

Caption: Putative DAT Inhibition by the Target Molecule.

The Piperidine-4-carboxylic Acid Moiety: A GABAergic Hypothesis

Piperidine-4-carboxylic acid, also known as isonipecotic acid, is a cyclic analog of GABA.[4] This structural feature suggests a potential interaction with the GABAergic system, primarily through GABAA receptors.

GABAA Receptor Partial Agonism

Isonipecotic acid itself has been characterized as a moderately potent partial agonist at several GABAA receptor subtypes.[4] Partial agonists bind to the receptor and elicit a response that is lower than that of a full agonist. This can be therapeutically advantageous, as it may provide a more modulated and safer pharmacological effect. The N-substitution with a 3-chlorobenzyl group in our target molecule would likely alter the potency and efficacy at GABAA receptors compared to the parent isonipecotic acid.

Potential for Allosteric Modulation

In addition to direct agonism, some N-substituted piperidine derivatives have been shown to act as allosteric modulators of neurotransmitter receptors.[5] It is conceivable that this compound could allosterically modulate GABAA receptor function, either potentiating or inhibiting the effects of endogenous GABA.

Proposed GABAergic Signaling Pathway

The diagram below outlines the hypothesized interaction of the compound with GABAA receptors.

Caption: Hypothesized GABA-A Receptor Partial Agonism.

Experimental Validation: A Roadmap for Mechanistic Elucidation

To empirically determine the mechanism of action of this compound, a tiered experimental approach is recommended.

In Vitro Binding Assays

The initial step should involve radioligand binding assays to assess the affinity of the compound for a panel of targets, with a primary focus on:

-

Monoamine Transporters: DAT, SERT, and NET.

-

GABA Receptors: GABAA and GABAB receptor subtypes.

-

Sigma Receptors: σ1 and σ2 subtypes, as these are also common targets for benzylpiperidine derivatives.[3]

Table 1: Representative In Vitro Binding Assay Panel

| Target | Radioligand | Source of Target |

| Human DAT | [³H]WIN 35,428 | Recombinant cell line (e.g., HEK293) |

| Human SERT | [³H]Citalopram | Recombinant cell line (e.g., HEK293) |

| Human NET | [³H]Nisoxetine | Recombinant cell line (e.g., HEK293) |

| Rat GABAA Receptor | [³H]Muscimol | Rat brain cortical membranes |

| Human σ1 Receptor | -Pentazocine | Recombinant cell line (e.g., CHO) |

Functional Assays

Following the binding assays, functional assays are crucial to determine the efficacy of the compound at its identified targets.

-

Synaptosomal Uptake Assays: To confirm inhibitory activity at monoamine transporters, [³H]dopamine, [³H]serotonin, and [³H]norepinephrine uptake assays in rat brain synaptosomes should be performed.

-

Electrophysiology: Patch-clamp electrophysiology on cells expressing specific GABAA receptor subtypes can elucidate whether the compound acts as an agonist, antagonist, or allosteric modulator.

Experimental Workflow

The following diagram outlines a logical workflow for the in vitro characterization of the compound.

Caption: In Vitro Experimental Workflow.

Conclusion and Future Directions

Based on a comprehensive analysis of its structural components, this compound is hypothesized to exert its pharmacological effects through a dual mechanism involving the modulation of monoamine transporters and GABAA receptors. The 3-chloro-substituted benzylpiperidine moiety likely confers affinity for DAT, and potentially SERT and NET, while the piperidine-4-carboxylic acid core suggests an interaction with GABAA receptors as a partial agonist.

This proposed mechanism of action provides a solid foundation for further investigation. The experimental roadmap outlined herein offers a systematic approach to validate these hypotheses and to fully characterize the pharmacological profile of this compound. Such studies will be instrumental in determining its therapeutic potential and in guiding the design of future analogs with improved potency, selectivity, and pharmacokinetic properties.

References

- BenchChem. The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery.

- Rothman, R. B., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967-3973.

- Dutta, A. K., et al. (2002). Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules. Journal of Medicinal Chemistry, 45(4), 857-867.

- Kharitonov, S. V., et al. (2022).

- NINGBO INNO PHARMCHEM CO.,LTD. (2026).

- Wikipedia. Isonipecotic acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 5. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Anticancer Activity of Piperidine Derivatives

An In-depth Technical Guide to the Biological Activity of Piperidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated as a "privileged structure" for its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1] This six-membered nitrogen-containing heterocycle's conformational flexibility and capacity for diverse molecular interactions make it an exceptionally versatile building block in the design of novel therapeutics.[1] This guide offers a deep dive into the significant biological activities of piperidine derivatives, with a particular focus on their anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties. It is designed to be a comprehensive resource, providing quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support the discovery and development of the next generation of piperidine-based drugs.

The piperidine moiety is a key structural feature in numerous anticancer drugs and promising clinical candidates.[2] These derivatives employ a variety of mechanisms to combat cancer, including the disruption of cellular signaling pathways, induction of programmed cell death (apoptosis), and direct interactions with cellular machinery.[1][3]

Mechanisms of Anticancer Action

Piperidine derivatives exert their anticancer effects through several key mechanisms:

-

Modulation of Critical Signaling Pathways: Many piperidine compounds interfere with signaling pathways essential for cancer cell survival and proliferation, such as the STAT-3, NF-κB, and PI3K/Akt pathways.[3]

-

Induction of Apoptosis: A significant number of piperidine derivatives trigger apoptosis in cancer cells. This is often achieved by altering the balance of pro- and anti-apoptotic proteins (like Bax and Bcl-2), leading to the activation of caspases, the executioners of apoptosis.[3] For instance, the piperidine derivative DTPEP has been shown to increase the generation of reactive oxygen species (ROS), leading to the disruption of the mitochondrial membrane and the release of cytochrome C, a key event in the apoptotic cascade.[3]

-

Tubulin Polymerization Inhibition: Some piperidine derivatives act as inhibitors of tubulin polymerization, a process crucial for the formation of the mitotic spindle during cell division. By binding to the colchicine site on tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest and apoptosis.[4][5]

-

Enzyme Inhibition: Piperidine-containing compounds have been developed as inhibitors of various enzymes that are critical for cancer progression, such as carbonic anhydrases IX and XII, which are involved in the management of hypoxic tumors.[6]

Quantitative Analysis of Anticancer Potency

The efficacy of anticancer compounds is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50). The table below presents a comparative analysis of the in vitro cytotoxic activity of several promising piperidine derivatives against various human cancer cell lines.

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] | |

| Compound 17a | PC3 | Prostate | 0.81 | [1][4] |

| MGC803 | Gastric | 1.09 | [1] | |

| MCF-7 | Breast | 1.30 | [1] | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [1] |

| HT29 | Colon | 4.1 (GI50, µg/mL) | [1] | |

| Regioisomer 13dc | A549 | Lung | Not specified | [7] |

Experimental Protocols for Evaluating Anticancer Activity

1.3.1 In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of piperidine derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperidine derivative in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[1]

Visualization of Anticancer Mechanisms

Caption: General experimental workflow for the evaluation of piperidine derivatives.

Neuroprotective Activities of Piperidine Derivatives

Piperidine and its derivatives are prominent in the development of drugs targeting the central nervous system, including treatments for neurodegenerative diseases.[4]

Mechanisms of Neuroprotection

-

Cholinesterase Inhibition: A key strategy in managing Alzheimer's disease is to boost acetylcholine levels in the brain.[6] Piperidine derivatives, such as Donepezil, are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes that break down acetylcholine.[8]

-

Monoamine Oxidase (MAO) Inhibition: Piperine, a well-known piperidine alkaloid, and its derivatives have been shown to inhibit MAO, an enzyme that degrades neurotransmitters like dopamine and serotonin.[9][10] This makes them potential therapeutic agents for Parkinson's disease and depression.[10]

-

Neuroprotective Effects: Certain piperidine alkaloids have demonstrated neuroprotective effects against neurotoxicity.[11] For instance, piperine has been shown to protect against 3-nitropropinoic acid-induced neurobehavioral and biochemical changes.[12] It can also attenuate motor coordination deficits and cognitive impairment in animal models of Parkinson's disease.[13] This neuroprotection is attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[13][14]

Quantitative Analysis of Neuroprotective Potency

| Derivative | Target | IC50 (µM) | Disease Model | Reference |

| Donepezil | AChE | Potent inhibitor | Alzheimer's Disease | [6][8] |

| Piperine Derivative 14 | MAO-B | >201.207 (selectivity value) | Parkinson's/Depression | [9] |

Experimental Protocols for Evaluating Neuroprotective Activity

2.3.1 Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Prepare Reagents: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), DTNB, and the test piperidine derivative in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Incubation: In a 96-well plate, add the buffer, DTNB, the test compound at various concentrations, and the AChE enzyme solution. Incubate for 15 minutes at 25°C.

-

Initiate Reaction: Start the reaction by adding the substrate, ATCI, to all wells.

-

Measure Absorbance: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

-

Calculate Inhibition: Determine the rate of reaction for each concentration of the inhibitor. Calculate the percentage of inhibition and determine the IC50 value.

Visualization of Neuroprotective Mechanisms

Caption: Mechanism of AChE Inhibition by a Piperidine Derivative.

Antimicrobial and Antiviral Activities

The piperidine scaffold is also a valuable component in the development of agents to combat infectious diseases.[15][16]

Mechanisms of Antimicrobial and Antiviral Action

-

Antibacterial Activity: Piperidine alkaloids have shown potency against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[17] The mechanism can involve the disruption of bacterial cellular processes.

-

Antifungal Activity: Certain piperidine derivatives inhibit fungal ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to membrane disruption and fungal cell death.[8]

-

Antiviral Activity: Piperidine-containing compounds have demonstrated activity against a range of viruses, including influenza and HIV.[16][18] They can interfere with different stages of the viral life cycle.[1] For instance, some derivatives inhibit the influenza virus by interacting with the hemagglutinin fusion peptide.[6] Others have shown potential as inhibitors of the SARS-CoV-2 main protease.[6]

Quantitative Analysis of Antimicrobial/Antiviral Potency

| Derivative | Target Organism | MIC / EC50 | Reference |

| (-)-(2R,3R,6R)-7-hydroxyspectaline | MRSA & S. epidermidis | 12.5-50 µg/mL (MIC) | [17] |

| FZJ05 | Influenza A/H1N1 | Lower than ribavirin (EC50) | [18] |

| Compound 11e | Influenza Virus Strains | as low as 0.05 µM (EC50) | [19] |

Experimental Protocols for Evaluating Antimicrobial/Antiviral Activity

3.3.1 Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Prepare Inoculum: Grow the bacterial or fungal strain in a suitable broth medium to a standardized concentration (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare two-fold serial dilutions of the piperidine derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Anti-inflammatory Activity

Piperidine derivatives have shown significant promise as anti-inflammatory agents.[20][21]

Mechanisms of Anti-inflammatory Action

-

Inhibition of Pro-inflammatory Mediators: Piperine and other derivatives can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

-

Modulation of the NF-κB Pathway: A key mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[20] This prevents the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[20]

-

Enzyme Inhibition: Inhibition of soluble epoxide hydrolase (sEH) by some piperidine derivatives leads to increased levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory effects.[22]

Quantitative Analysis of Anti-inflammatory Potency

| Derivative | Assay | IC50 | Reference |

| Piperine | NO Production in LPS-stimulated RAW 264.7 cells | Available data | [21] |

| EF31 | NO Production in LPS-stimulated RAW 264.7 cells | Available data | [21] |

Experimental Protocols for Evaluating Anti-inflammatory Activity

4.3.1 Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured spectrophotometrically.

Step-by-Step Methodology:

-

Cell Culture and Stimulation: Culture murine macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the piperidine derivative for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.

-

Collect Supernatant: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Add Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.

-

Measure Absorbance: Measure the absorbance at 540 nm.

-

Quantify Nitrite: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite. Calculate the percentage of inhibition of NO production.

Visualization of Anti-inflammatory Mechanisms

Caption: Inhibition of the NF-κB Pathway by a Piperidine Derivative.

Conclusion and Future Perspectives

The piperidine ring is undeniably a highly privileged scaffold in medicinal chemistry, contributing to a vast and diverse range of biological activities.[23] Its presence in numerous approved drugs and natural products with therapeutic properties underscores its importance.[6][8] The versatility of the piperidine structure allows for fine-tuning of physicochemical properties, enhancing drug-like characteristics and enabling interactions with a wide variety of biological targets.[23]

The future of piperidine-based drug discovery remains bright. Continued exploration of novel synthetic methodologies will undoubtedly lead to new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.[8][24] Furthermore, a deeper understanding of the molecular mechanisms underlying the biological activities of piperidine compounds will facilitate the rational design of next-generation therapeutics for a wide spectrum of diseases, from cancer and neurodegenerative disorders to infectious and inflammatory conditions. The ongoing research in this field holds great promise for the development of innovative and effective treatments for some of the most challenging medical conditions.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Khamitova, K. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

-

Li, J., et al. (2017). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. PubMed. [Link]

-

Khamitova, K. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. [Link]

-

Arun, K., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 784749. [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

-

Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology, 8(4), 377-381. [Link]

-

Akhmetova, G. S., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules, 27(21), 7261. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

-

Yang, X., et al. (2012). Antibacterial Evaluation of Piperidine Alkaloids from Cassia siamea Lam. Chemical and Pharmaceutical Bulletin, 60(11), 1434-1438. [Link]

-

Guoxin, W., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060. [Link]

-

Shaw, S. A., et al. (2017). Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. The Journal of Organic Chemistry, 82(21), 11417–11435. [Link]

-

Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060. [Link]

-

Fu, D. J., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1403–1413. [Link]

-

Li, J., et al. (2017). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-